N-(3-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile chemical properties and potential applications in various fields, including medicinal chemistry, material science, and coordination chemistry. The presence of both hydrazine and benzamide functional groups in the molecule contributes to its unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 3-(4-methylbenzamido)hydrazine. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives
Reduction: Reduced hydrazine derivatives
Substitution: Substituted hydrazine derivatives with various functional groups
Scientific Research Applications
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and microbial infections.
Material Science: It is used in the development of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with transition metals.
Biological Studies: The compound exhibits antioxidant and antimicrobial activities, making it a candidate for further biological evaluations.
Industrial Applications: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE: Similar structure with additional methoxy group, exhibiting different reactivity and biological activities.
N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE:
Uniqueness
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-15-6-8-16(9-7-15)22(28)25-19-5-3-4-17(12-19)23(29)26-24-14-18-13-20(30-2)10-11-21(18)27/h3-14,27H,1-2H3,(H,25,28)(H,26,29)/b24-14+ |
InChI Key |
PBXSMAAIQWYRPP-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)O |
Origin of Product |
United States |
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